N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and possibly its structure. The name you’ve provided suggests that this compound contains a piperidine ring and a pyridine ring, both common motifs in organic chemistry.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.Molecular Structure Analysis
This could involve a variety of techniques, such as X-ray crystallography, NMR spectroscopy, or mass spectrometry, to determine the compound’s structure.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, possibly including mechanisms and the conditions under which the reactions occur.Physical And Chemical Properties Analysis
This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Antitubercular Activity
N-substituted 5-(pyridin-4-yl)-1,3,4-oxadiazole derivatives have demonstrated significant in vitro antitubercular activity against various strains of Mycobacterium tuberculosis and non-tuberculous mycobacteria. These compounds, through modifications of the isoniazid structure, exhibited MIC values comparable to or better than those of standard drugs like ethambutol and rifampicin, highlighting their potential in the design of new antitubercular agents (Asif, 2014).
Interaction with Cytochrome P450 Isoforms
The complex interaction of chemicals with cytochrome P450 (CYP) enzymes in human liver microsomes is crucial for drug metabolism and drug-drug interactions. Studies on the selectivity and potency of chemical inhibitors for CYP isoforms, including compounds with structural similarities to N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide, are essential for predicting adverse interactions and optimizing therapeutic efficacy (Khojasteh et al., 2011).
DNA Interaction and Topoisomerase Inhibition
The minor groove binder Hoechst 33258 and its analogues, which share structural features with the chemical , are known for their strong affinity to the minor groove of double-stranded DNA, particularly at AT-rich sequences. These compounds are used in various applications, including as radioprotectors, topoisomerase inhibitors, and tools in cell biology for chromosome and nuclear staining. This indicates the potential utility of similar structures in understanding DNA interactions and designing drugs targeting DNA or related enzymes (Issar & Kakkar, 2013).
Therapeutic Potency of 1,3,4-Oxadiazole Derivatives
The 1,3,4-oxadiazole ring, a core component of the compound , is recognized for its ability to bind with various enzymes and receptors due to its structural features, including pyridine type nitrogen atoms. This interaction facilitates a broad spectrum of bioactivities, making 1,3,4-oxadiazole derivatives valuable in medicinal chemistry for the treatment of numerous diseases, including antimicrobial, anticancer, and anti-inflammatory conditions. This highlights the significance of compounds with the 1,3,4-oxadiazole ring in drug development (Verma et al., 2019).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, possibly including recommended safety precautions when handling it.
Future Directions
This could involve speculation or proposals for future research involving the compound, such as potential applications or investigations into its properties or reactivity.
I hope this general information is helpful! If you have more specific questions about this compound or another one, feel free to ask!
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-1-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N5O2/c1-3-21-8-10-22(11-9-21)19-31-28(35)24-14-17-34(18-15-24)27-25(5-4-16-30-27)29-32-26(33-36-29)23-12-6-20(2)7-13-23/h4-13,16,24H,3,14-15,17-19H2,1-2H3,(H,31,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIIEQFOKYEXBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide |
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